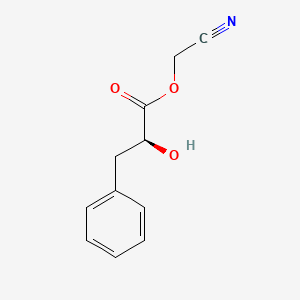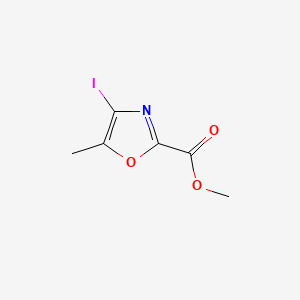
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, also known as 2-cyano-3-phenylpropanoic acid ester, is a synthetic compound of the organic family. It is a colorless, crystalline solid that is soluble in alcohol, ether, and other organic solvents. This compound has been used in several scientific research applications, including the synthesis of other compounds, and the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid ester derivatives, which can be used in the synthesis of pharmaceuticals. It has also been used in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. It is thought to be converted into cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have anti-oxidant and anti-inflammatory effects, as well as to have neuroprotective effects.
実験室実験の利点と制限
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and easy to synthesize. Additionally, it has been shown to have several biological effects, making it a useful compound for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has many potential future applications in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals, or to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, it could be used to explore new therapeutic targets for the treatment of inflammation, pain, and fever. Finally, it could be used to investigate its potential anti-oxidant and anti-inflammatory properties, as well as its potential neuroprotective effects.
合成法
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can be synthesized using a variety of methods. The most common method is the esterification of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an alcohol such as 1-propanol or 2-propanol. This reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. Another method to synthesize this compound is by reacting cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an aldehyde such as acetaldehyde. This reaction is catalyzed by a Lewis acid such as boron trifluoride.
特性
IUPAC Name |
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJHSWJPVMZHNN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)




![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)

![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
